

Investigational Drug SOM3355: Phase 2 Clinical Trial Dosage and Protocols

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Application Note for Researchers, Scientists, and Drug Development Professionals

SOM3355 is an investigational therapeutic agent with a novel, multimodal mechanism of action being evaluated for the treatment of hyperkinetic movements, particularly chorea associated with Huntington's disease. This document provides a detailed overview of the dosages and protocols utilized in the Phase 2 clinical trials of SOM3355, intended to guide researchers and professionals in the field of drug development.

Mechanism of Action

SOM3355 exhibits a dual mechanism of action. It functions as a selective $\beta1$ -adrenergic antagonist and an inhibitor of vesicular monoamine transporters 1 and 2 (VMAT1 and VMAT2). [1][2][3][4] This combined activity modulates adrenergic signaling and presynaptic packaging and release of monoamine neurotransmitters, which is thought to contribute to the reduction of involuntary movements.[3]

Phase 2 Clinical Trial Dosage Summary

Two key Phase 2 clinical trials have investigated the efficacy and safety of SOM3355 in patients with Huntington's disease: a Phase 2a proof-of-concept study (SOMCT02) and a subsequent Phase 2b study (SOMCT03). The dosages administered in these trials are summarized below.



Clinical Trial Phase	Trial Identifier	Dosage Arms	Administration Route
Phase 2a	SOMCT02 (NCT03575676)	100 mg twice daily	Oral capsules
200 mg twice daily	Oral capsules	_	
Placebo	Oral capsules		
Phase 2b	SOMCT03 (NCT05475483)	400 mg/day (200 mg twice daily)	Oral tablets
600 mg/day (300 mg twice daily)	Oral tablets		
Placebo	Oral tablets	-	

Experimental Protocols Phase 2a Clinical Trial (SOMCT02)

The Phase 2a trial was a proof-of-concept, randomized, double-blind, placebo-controlled, crossover study.[5]

Study Design:

- Participants: 32 adult patients with chorea related to Huntington's disease.[6][7]
- Structure: The study consisted of two arms with four sequential 6-week treatment periods.
 - Group A: Received 100 mg of SOM3355 twice daily for six weeks, followed by 200 mg of SOM3355 twice daily for six weeks, then a return to 100 mg twice daily for six weeks, and finally a placebo twice daily for the last six weeks.[6]
 - Group B: Received a placebo for the initial six weeks, followed by the same sequence of active treatment as Group A.[6]
- Primary Endpoint: The main goal was to assess the proportion of patients who experienced a reduction of at least two points in the Unified Huntington's Disease Rating Scale's total



maximal chorea (UHDRS-TMC) score during any active treatment period compared to the placebo period.[6]

 Secondary Endpoints: Included changes in physician and patient-reported global health measures, other motor domains of the UHDRS, and quality of life.[6]

Inclusion Criteria (Abbreviated):

- Age ≥ 18 years.[8]
- Confirmed diagnosis of Huntington's disease with a specified number of HTT gene CAG repeats.[8]
- · Presence of chorea.

Exclusion Criteria (Abbreviated):

- History of alcohol or substance abuse within the previous 12 months.[8]
- Certain cardiovascular conditions such as cardiogenic shock, congestive heart failure, and severe sinus bradycardia.[8]
- Participation in another investigational drug trial within 30 days.[8]

Phase 2b Clinical Trial (SOMCT03)

The Phase 2b trial was an international, multicenter, double-blind, randomized, placebocontrolled study designed to further assess the efficacy and safety of two different doses of SOM3355.[9]

Study Design:

- Participants: A total of 140 patients with Huntington's disease suffering from chorea were randomized into three parallel arms.[2]
- Treatment Arms:
 - Placebo[2]



- SOM3355 400 mg/day[2]
- SOM3355 600 mg/day[2]
- Duration: The treatment period was 12 weeks.[9][10]
- Primary Endpoint: The primary outcome was the change from baseline in the Total Maximal Chorea (TMC) score of the UHDRS at the end of the treatment period.[10]
- Secondary Endpoints: Included the proportion of patients achieving a UHDRS-TMC score drop of two points or more, and changes in global impression of change scales.

Inclusion Criteria (Abbreviated):

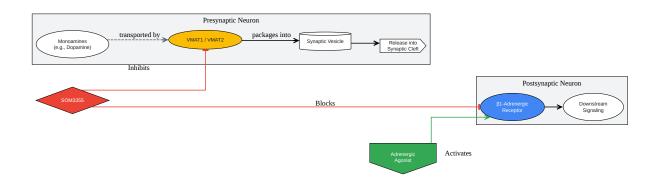
- Age ≥ 21 years.[11]
- Confirmed diagnosis of Huntington's Disease with ≥36 HTT gene CAG repeats.[11][12]
- UHDRS Total Maximal Chorea (TMC) score ≥10.[11][12]
- UHDRS Total Functional Capacity (TFC) ≥7.[11][12]

Exclusion Criteria (Abbreviated):

- Juvenile onset of Huntington's disease symptoms (prior to age 21).[11][12]
- Use of other VMAT2 inhibitors or antichoreic treatments.[11][12]
- Severe hepatic or renal impairment.[12]

Visualizations Signaling Pathway of SOM3355



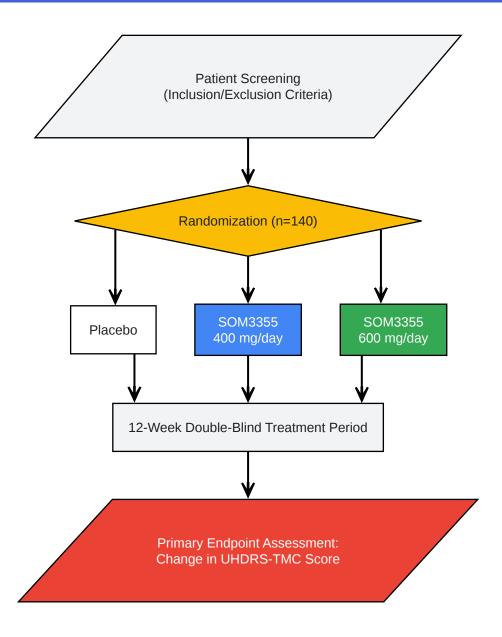


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Caption: Mechanism of action of SOM3355.

Experimental Workflow for Phase 2b Clinical Trial (SOMCT03)





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